molecular formula C9H9BrO B042570 4-Bromophenylacetone CAS No. 6186-22-7

4-Bromophenylacetone

Cat. No.: B042570
CAS No.: 6186-22-7
M. Wt: 213.07 g/mol
InChI Key: CFMMTXJMIJRUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenylacetone is a significant aromatic ketone and a versatile synthetic intermediate in advanced organic and medicinal chemistry research. This compound features a bromine atom at the para position of the phenyl ring, which serves as a key functional handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Heck couplings. Its primary research value lies in its role as a crucial precursor in the synthesis of complex molecules, including various pharmaceuticals, ligands for catalysis, and novel materials. Researchers utilize this compound to develop and study phenylalkylamine derivatives, which are of interest in neuroscience and pharmacology for probing receptor interactions and signaling pathways. The carbonyl group allows for further transformations, including reductive amination or Grignard reactions, to access a diverse array of amine or alcohol functionalities, respectively. This compound is provided in high purity to ensure reproducibility and reliability in experimental outcomes. Strictly for research applications in controlled laboratory environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMMTXJMIJRUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352996
Record name 4-BROMOPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6186-22-7
Record name 4-BROMOPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromophenylacetone

Established Synthetic Pathways for 4-Bromophenylacetone

Traditional routes to this compound often rely on foundational reactions in organic chemistry, primarily involving the strategic introduction of the bromine atom and the acetone (B3395972) moiety onto a benzene (B151609) ring. These methods are well-documented and provide reliable, albeit sometimes environmentally taxing, access to the target molecule.

Bromination and Acylation Strategies in this compound Synthesis

One of the most direct and established routes involves the manipulation of precursors that already contain either the bromophenyl group or the phenylacetone (B166967) framework.

A common strategy begins with a brominated aromatic starting material, such as 4-bromobenzyl cyanide (also known as 4-bromophenylacetonitrile). sigmaaldrich.com This nitrile can be synthesized from 4-bromobenzyl bromide or chloride via nucleophilic substitution with sodium cyanide in a polar aprotic solvent like ethanol (B145695). vedantu.comyoutube.com The resulting 4-bromophenylacetonitrile (B126402) is a versatile intermediate. guidechem.comchemicalbook.com The synthesis of this compound is then completed through the reaction of the nitrile with a methyl Grignard reagent, like methylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine. This method is a classic application of Grignard chemistry for ketone synthesis. googleapis.comaroonchande.comyoutube.comlibretexts.org

Alternatively, a Friedel-Crafts acylation approach can be employed. This involves the direct acylation of bromobenzene (B47551). In this reaction, bromobenzene is treated with an acylating agent that can provide the propan-2-one group, such as chloroacetone (B47974) or propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While effective, this method can suffer from drawbacks such as the generation of corrosive byproducts and difficulties in catalyst separation and recovery. google.com

Table 1: Comparison of Established Synthesis Methods
Method Starting Material Key Reagents Typical Conditions Advantages Disadvantages
Grignard Synthesis 4-Bromophenylacetonitrile1. CH₃MgBr2. H₃O⁺Anhydrous ether, then acidic workupGood selectivity for the target ketoneRequires strictly anhydrous conditions; Grignard reagents are highly reactive
Friedel-Crafts Acylation BromobenzeneChloroacetone, AlCl₃Anhydrous conditions, often in a non-polar solventDirect, one-step acylation of the aromatic ringUse of stoichiometric, corrosive Lewis acids; potential for isomer formation; catalyst waste

Reductive Methylation Approaches for this compound Formation

Reductive methylation or alkylation offers an alternative pathway, typically starting from nitriles. While widely used in biochemistry for modifying proteins, its application in small molecule synthesis is also established. thieme-connect.de For the synthesis of this compound, a conceptual approach could involve the reductive alkylation of a suitable precursor. For instance, a reaction sequence starting from 4-bromobenzaldehyde (B125591) could be envisioned. The aldehyde could first undergo a condensation reaction with a nitroalkane, such as nitroethane (a Henry reaction), to form 1-(4-bromophenyl)-2-nitropropene. Subsequent reduction of both the nitro group and the double bond using a reducing agent like hydrogen gas with a palladium catalyst (Pd/C) or iron in acidic medium would yield the desired ketone, this compound.

More directly, modern methods have explored the cobalt-catalyzed reductive alkylation of nitriles with ketones. researchgate.net In principle, this methodology could be applied to the synthesis of related structures, though specific application to this compound is not widely documented. This process involves the hydrogenation of a mixture of a nitrile and a ketone, leading to the formation of a secondary amine. researchgate.net Adapting this to form a ketone would require a different reaction design, possibly through a related reductive coupling mechanism.

Novel and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, recent research has focused on developing novel and greener synthetic routes. These methods prioritize the use of catalysts, reduce waste, and employ less hazardous materials. nih.govmdpi.comnih.govresearchgate.net

Catalytic Strategies for this compound Formation

Modern organic synthesis heavily relies on transition metal catalysis to build complex molecules efficiently. For the synthesis of aryl ketones, palladium-catalyzed cross-coupling reactions are prominent. A plausible route to this compound could involve a Suzuki-Miyaura coupling of a 4-bromophenylboronic acid with an enolate equivalent of acetone.

Another advanced catalytic method involves the acylation of aromatic compounds using solid acid catalysts like zeolites. google.com These materials can replace traditional Lewis acids like AlCl₃ in Friedel-Crafts reactions. Using a zeolite beta catalyst, for example, allows for the acylation of an aromatic ring with acetic anhydride (B1165640). google.com This approach offers significant advantages, including easier catalyst separation (by simple filtration), potential for catalyst regeneration and reuse, and a reduction in corrosive and hazardous waste streams.

Table 2: Overview of Catalytic Strategies
Catalytic Method Starting Materials Catalyst Key Advantages
Palladium-Catalyzed Cross-Coupling 4-Bromophenylboronic acid, Acetone enolate equivalentPalladium complex (e.g., Pd(PPh₃)₄)High functional group tolerance, mild reaction conditions
Zeolite-Catalyzed Acylation Bromobenzene, Acetic anhydrideZeolite (e.g., H-BEA)Catalyst is recoverable and reusable, reduced corrosive waste, improved safety profile

Environmentally Benign Protocols in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly and sustainable. nih.gov This includes using safer solvents, reducing energy consumption, and employing renewable starting materials.

One key development in green synthesis is the use of microwave irradiation to accelerate reactions. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. This technique has been successfully applied to Claisen-Schmidt condensations to produce chalcones from related starting materials and could be adapted for the synthesis of this compound.

The choice of solvent and reagents is also critical. Green chemistry encourages replacing hazardous solvents like dichloromethane (B109758) with more benign alternatives such as ethanol or, in some cases, performing reactions in water or under solvent-free conditions. vedantu.com Furthermore, replacing toxic reagents is a primary goal. For example, the reduction of nitriles can be accomplished using less toxic reducing agents like 1,1,3,3-tetramethyldisiloxane (B107390) activated by titanium(IV) isopropoxide, which offers a safer alternative to other metal hydrides. sigmaaldrich.comchemicalbook.com These approaches collectively contribute to making the synthesis of this compound and other chemical compounds safer and more sustainable.

Mechanistic Investigations of Reactions Involving 4 Bromophenylacetone

Elucidation of Electrophilic Aromatic Substitution Mechanisms on 4-Bromophenylacetone

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. The mechanism generally proceeds in two steps: first, the aromatic π-system acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org This initial step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comwikipedia.org

For this compound, the regiochemical outcome of EAS is dictated by the two substituents on the benzene (B151609) ring: the bromine atom and the acetylmethyl group (-CH₂COCH₃).

Bromo Group: As a halogen, bromine is an ortho-, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect, it can donate lone-pair electron density through resonance, which preferentially stabilizes the positive charge of the arenium ion when the attack occurs at the ortho and para positions.

Acetylmethyl Group: This group is deactivating and meta-directing. The carbonyl within the group is strongly electron-withdrawing, destabilizing the adjacent carbocation that would form during ortho or para attack.

In this compound, the bromine is at position 4. Therefore, the para position relative to the bromo group is occupied by the acetylmethyl group. The positions ortho to the bromine are carbons 3 and 5. The positions meta to the acetylmethyl group are also carbons 3 and 5. Consequently, both substituents direct incoming electrophiles to the same positions (3 and 5). This alignment results in a strong preference for substitution at the positions ortho to the bromine and meta to the acetylmethyl group.

Table 1: Directing Effects of Substituents in this compound for EAS

Substituent Position Type Directing Effect
-Br 4 Deactivating Ortho, Para
-CH₂COCH₃ 1 Deactivating Meta

| Predicted Site of Attack | | | Positions 3 and 5 |

The reaction energy diagram for this process would feature two energy humps, corresponding to the two transition states for the two steps, with the first hump being significantly higher, reflecting the rate-determining formation of the arenium ion. masterorganicchemistry.com

Radical Reaction Pathways and Intermediates in this compound Transformations

Radical reactions proceed via intermediates with unpaired electrons and typically involve a three-stage mechanism: initiation, propagation, and termination. libretexts.org

Initiation: Formation of radical species, often through the homolytic cleavage of a weak bond by heat or UV light.

Propagation: A sequence of steps where a radical reacts to form a new bond and another radical, continuing the chain reaction.

Termination: Consumption of radicals without generating new ones, ending the chain reaction.

For this compound, several radical pathways are plausible. One source notes that the related compound 4-bromoacetophenone can generate phenyl radicals upon UV irradiation. sigmaaldrich.com This suggests that photolysis could initiate radical reactions by cleaving the C-Br bond.

A more common pathway involves the methylene (B1212753) bridge (-CH₂-) situated in a benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. This makes this compound a candidate for radical halogenation at the benzylic position using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).

Mechanism of Benzylic Bromination:

Initiation: A radical initiator generates a bromine radical from NBS.

Propagation Step 1: The bromine radical abstracts a hydrogen atom from the benzylic position of this compound, forming HBr and a resonance-stabilized benzylic radical.

Propagation Step 2: The benzylic radical reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain.

Termination: Various combinations of the radical intermediates can occur.

Metal-Catalyzed Coupling Reactions of this compound

The carbon-bromine bond in this compound provides a reactive handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid. berkeley.eduudel.edu The reaction is catalyzed by a palladium(0) complex and requires a base. berkeley.eduorganic-chemistry.org The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a new square planar Pd(II) complex. berkeley.edu

Transmetalation: The organoboron reagent, activated by the base (e.g., K₂CO₃, Na₂CO₃), transfers its organic group to the Pd(II) complex, displacing the bromide. organic-chemistry.orgikm.org.my

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can re-enter the cycle.

Studies on the closely related 4-bromoacetophenone have extensively optimized these conditions, providing a template for this compound. ikm.org.myresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 4-Bromoacetophenone

Component Example Purpose Reference
Aryl Bromide 4-Bromoacetophenone Substrate ikm.org.my
Boronic Acid Phenylboronic Acid Coupling Partner ikm.org.my
Catalyst Pd(OAc)₂, Pd(PPh₃)₄ Palladium Source udel.edu
Base Na₂CO₃, K₂CO₃, K₃PO₄ Activates Boronic Acid ikm.org.myresearchgate.net
Solvent H₂O, n-Propanol, DMF Reaction Medium udel.eduresearchgate.net

| Temperature | Room Temp to 140 °C | Affects Reaction Rate | ikm.org.my |

Nickel catalysts offer a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. researchgate.net Nickel-catalyzed reactions can couple aryl bromides with various partners, including Grignard reagents and other alkyl halides. nih.govnih.gov

The mechanisms of nickel-catalyzed couplings can be more varied than those with palladium. While a Ni(0)/Ni(II) cycle analogous to the Suzuki reaction is common, Ni(I)/Ni(III) cycles are also known. Furthermore, some nickel-catalyzed reactions, particularly cross-electrophile couplings, are proposed to proceed through radical intermediates.

In a nickel-catalyzed coupling with an alkyl halide, a potential mechanism involves:

Oxidative addition of this compound to a Ni(0) complex to form a Ni(II)-aryl species.

A separate single-electron transfer (SET) from the nickel catalyst to the alkyl halide coupling partner, generating an alkyl radical.

The alkyl radical combines with the Ni(II)-aryl complex to form a Ni(III) intermediate.

Reductive elimination from the Ni(III) species yields the C(sp²)-C(sp³) coupled product and regenerates a Ni(I) species, which is then reduced back to Ni(0) to continue the cycle.

Research has shown that 4-bromoacetophenone can undergo nickel-catalyzed homocoupling in the presence of a reducing agent like zinc. nih.gov

Cyclization and Rearrangement Mechanisms Involving this compound Derivatives

The structure of this compound allows for its derivatives to be used as precursors in the synthesis of cyclic and heterocyclic compounds. For example, a derivative of this compound could undergo an intramolecular cyclization.

One plausible pathway involves converting the ketone into an enamine, which can then participate in a formal [4+1] cycloamination. For instance, a reaction of a this compound-derived enamine with a reagent like tert-butyl nitrite, catalyzed by KI, could lead to the formation of an imidazole (B134444) ring system. The mechanism is proposed to proceed through a radical pathway initiated by the interaction of the enamine and the nitroso compound.

Another potential transformation is the Claisen rearrangement, which can be applied to aromatic substrates. If the ketone in a this compound derivative is converted into an allyl enol ether, heating could induce a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement. This process involves a concerted, pericyclic mechanism where the allyl group migrates from the oxygen to an ortho position on the aromatic ring. The initial product is a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol (B47542) product. youtube.com

Application of 4 Bromophenylacetone in Complex Organic Synthesis

4-Bromophenylacetone as a Key Intermediate in Pharmaceutical Synthesis

The strategic placement of a reactive ketone and a modifiable bromo-group makes this compound an important precursor in the synthesis of high-value pharmaceutical compounds.

This compound is a crucial starting material in the synthesis of Ubrogepant, an oral calcitonin gene-related peptide (CGRP) receptor antagonist used for the acute treatment of migraine. chemicalbook.com In a convergent synthetic strategy for Ubrogepant, two complex fragments are prepared separately and then joined. chemicalbook.comresearchgate.net this compound is used in the preparation of one of these key fragments, an aminopiperidinone core. chemicalbook.com

The synthesis involves an alkylation reaction where the enolate of an L-serine derivative is reacted with this compound (referred to as compound 134 or XXI in different synthetic schemes). chemicalbook.comportico.org This step forms a crucial carbon-carbon bond, incorporating the 4-bromophenylacetyl group into the structure. The resulting keto ester adduct (compound 135 or XIII) then undergoes a series of further transformations, including reductive debromination and an enzyme-mediated dynamic kinetic resolution, to form the chiral piperidinone ring system that is central to the Ubrogepant molecule. chemicalbook.comresearchgate.netportico.org The final assembly of Ubrogepant involves coupling this piperidinone fragment with the second major component, a spirocyclic carboxylic acid. chemicalbook.comresearchgate.net

Table 1: Key Alkylation Step in Ubrogepant Synthesis

Reactant 1 Reactant 2 Reagents Product Reference

The chemical reactivity of this compound makes it an ideal scaffold for generating libraries of diverse compounds for biological screening. Derivatization can occur at two primary sites: the ketone functional group and the bromine-substituted aromatic ring. The synthesis of Ubrogepant is a prime example of such derivatization, where the ketone is used to build a complex heterocyclic system. chemicalbook.com

Furthermore, the core structure can be used to synthesize various pharmacologically relevant heterocyclic systems. For example, the fundamental phenylacetone (B166967) backbone can be elaborated into precursors for pyranones and pyridones. nih.govwisconsin.edu These heterocycles are known to be present in many biologically active compounds. nih.govnih.gov By modifying the reaction pathways and partners, a single starting material like this compound can give rise to a multitude of structurally distinct molecules, which is a core principle in medicinal chemistry for discovering new drug leads.

Synthesis of Nitrogen-Containing Heterocycles from this compound

Nitrogen-containing heterocycles are among the most significant structural classes in medicinal chemistry. This compound provides a direct entry point into several important families of these compounds.

The Fischer indole (B1671886) synthesis is a classic and reliable method for constructing the indole ring system, a common feature in many natural products and pharmaceuticals. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.orgyoutube.com

When this compound is used as the ketone component, it reacts with a substituted or unsubstituted phenylhydrazine to form the corresponding phenylhydrazone. Upon treatment with an acid catalyst (such as polyphosphoric acid or zinc chloride), this intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield a substituted indole. wikipedia.orgjk-sci.com The use of this compound specifically leads to the formation of an indole with a methyl group at the 3-position and a 4-bromobenzyl group at the 2-position. The resulting bromo-substituent can be used for further functionalization via cross-coupling reactions. wikipedia.org

Table 2: Fischer Indole Synthesis using this compound

Reactant 1 Reactant 2 Conditions Product Structure Reference

While not a direct precursor, this compound can be chemically elaborated to generate intermediates suitable for the synthesis of 4(1H)-pyran-4-one (also known as γ-pyrone) and 4(1H)-pyridone rings. The synthesis of 4-pyranones can be achieved through the cyclization of 1,3,5-tricarbonyl compounds. nih.gov this compound can be converted into a β-dicarbonyl compound (a 1,3-dicarbonyl) through reactions like a Claisen condensation. This intermediate could then be further reacted to install the third carbonyl equivalent required for cyclization into a pyranone ring.

4(1H)-Pyridone derivatives are often synthesized from corresponding 4-pyranone precursors by reaction with ammonia or primary amines. researchgate.netwikipedia.org Therefore, a synthetic sequence starting from this compound could first involve its conversion to a 4-pyranone derivative, which is then transformed into the desired 4-pyridone. These multi-step strategies highlight how a simple building block can be used to construct more complex heterocyclic systems.

The synthesis of N-alkylindoles from this compound can be envisioned through a powerful two-stage process. First, as described in section 4.2.1, this compound is used in a Fischer indole synthesis to produce 2-(4-bromobenzyl)-3-methyl-1H-indole. wikipedia.org This product contains a secondary amine within the indole ring (N-H).

In the second stage, this N-H group can be deprotonated with a suitable base and reacted with an alkylating agent (e.g., an alkyl halide) to form the desired N-alkylindole. More modern and direct methods for synthesizing N-alkylindoles from N,N-dialkylanilines through C-H functionalization have also been developed, representing an alternative strategy for this class of compounds. nih.govnih.gov Furthermore, the bromine atom on the benzyl (B1604629) substituent of the indole formed in the first step provides a reactive handle for subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional complexity and the synthesis of a wide array of derivatives. wikipedia.org

Precursor to Substituted Amphetamine Analogs for Forensic and Toxicological Research

This compound serves as a critical starting material in the synthesis of substituted amphetamine analogs, which are essential as reference standards in forensic and toxicological laboratories. The analysis of illicit drug seizures and biological samples requires authenticated reference materials to ensure accurate identification and quantification of controlled substances and their metabolites. The synthesis of these analogs from this compound allows for the development of robust analytical methods for their detection.

One of the primary amphetamine analogs synthesized from this compound is 4-bromoamphetamine (4-BA). The production of 4-BA and similar compounds is crucial for forensic investigations to distinguish between different clandestinely produced drugs and to identify the synthetic routes employed. For instance, the hallucinogenic amphetamine 4-bromo-2,5-dimethoxyamphetamine (DOB or brolamfetamine) is synthesized from the precursor 4-bromo-2,5-dimethoxyphenyl-2-propanone (4-Br-2,5-P2P), a compound structurally similar to this compound. ucc.iewikipedia.org The study of impurities and by-products from these syntheses provides valuable intelligence for law enforcement on trafficking routes and manufacturing methods. ucc.ie

The conversion of this compound to 4-bromoamphetamine can be achieved through various synthetic pathways, with the Leuckart reaction being a prominent method. nih.govmdpi.com This reaction involves the reductive amination of the ketone, typically using formamide (B127407) or ammonium (B1175870) formate, to yield the corresponding amine. The general scheme for this reaction is well-established for the synthesis of various amphetamine-type substances. mdpi.com

Table 1: Synthesis Methods for Amphetamine Analogs from Phenylacetones

Reaction NameReagentsIntermediate ProductFinal Product (Example)Application
Leuckart ReactionFormamide or Ammonium Formate, Formic AcidN-formylamphetamine derivativeAmphetamineClandestine synthesis, Forensic analysis
Reductive AminationAmine (e.g., methylamine), Reducing agent (e.g., NaBH₃CN)ImineMethamphetaminePharmaceutical and forensic standard synthesis
Darzens Reactionα-haloester, BaseGlycidic esterPhenyl-2-propanone (P2P)Precursor synthesis
Phenylacetic Acid RoutePhenylacetic acid, Acetic anhydride (B1165640)Phenyl-2-propanone (P2P)Phenyl-2-propanone (P2P)Precursor synthesis

This table provides an overview of common synthetic routes for amphetamine analogs, for which this compound can be a starting material.

The synthesized 4-bromoamphetamine and its analogs are used to develop and validate analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for their detection in seized materials and biological specimens. The availability of these reference standards is indispensable for the accurate identification of new psychoactive substances (NPS) and for toxicological studies to understand their pharmacological and toxicological profiles.

Role of this compound in Agrochemical and Dye Synthesis

While less documented than its role in forensic chemistry, this compound and its derivatives have potential applications in the synthesis of agrochemicals and dyes. The presence of the bromo- and keto- functional groups provides a versatile scaffold for the construction of more complex molecules with desired biological or chromophoric properties.

In the field of agrochemicals, halogenated aromatic compounds are common structural motifs in many pesticides. Although direct patents for agrochemicals synthesized from this compound are not prevalent, the synthesis of bromo-containing heterocyclic compounds is a known strategy for developing new herbicides and fungicides. For instance, the synthesis of novel fluorescent dyes based on phenothiazine (B1677639) has been reported, which have applications in various fields, including materials with potential biological activity. nih.gov The reactivity of the ketone in this compound allows for the formation of various heterocyclic systems that are central to many agrochemical products.

The application of this compound in dye synthesis is more directly evidenced through the synthesis of disperse dyes. Ketones, in general, are precursors to a variety of dyes. For example, disperse dyes have been synthesized from enaminones, which can be prepared from substituted acetophenones. These dyes are used for coloring synthetic fibers like polyester (B1180765). researchgate.net The synthesis of a new bromo-containing cellulosic dye with antibacterial properties has also been reported, highlighting the utility of bromine in developing functional dyes. researchgate.net

The general process for synthesizing azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine and its subsequent coupling with a coupling component. While this compound is not a direct precursor in the common azo dye synthesis pathway, it can be converted to an amino derivative, which can then be used in the synthesis of diazo dyes. researchgate.net

Table 2: Potential Applications in Agrochemical and Dye Synthesis

Application AreaIntermediate TypePotential Product ClassExample of Related Synthesis
AgrochemicalsBromo-substituted heterocyclesFungicides, HerbicidesSynthesis of phenothiazine-based fluorescent dyes with antibacterial activity. nih.gov
DyesEnaminones from ketonesDisperse DyesSynthesis of disperse dyes from enaminones for polyester fabrics.
DyesAmino-substituted aromaticsAzo DyesSynthesis of new bromo-containing cellulosic dyes. researchgate.net

This table illustrates the potential synthetic pathways where this compound could serve as a precursor in the agrochemical and dye industries.

Stereoselective Transformations of 4 Bromophenylacetone and Its Derivatives

Asymmetric Synthesis Methodologies Using 4-Bromophenylacetone as a Precursor

The asymmetric synthesis of chiral alcohols from prochiral ketones like this compound is a pivotal transformation in organic chemistry. These methods aim to produce a single enantiomer of the corresponding alcohol, 1-(4-bromophenyl)propan-2-ol, which can serve as a valuable chiral building block. Methodologies to achieve this transformation often rely on the use of chiral catalysts or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

While direct and specific examples of asymmetric synthesis solely focused on this compound are not extensively detailed in readily available literature, the principles are well-established through studies on analogous aromatic ketones. These syntheses often involve the use of chiral reducing agents or catalytic systems that can differentiate between the two prochiral faces of the ketone.

Enzymatic Biocatalysis in Stereoselective Reductions of this compound

Enzymatic biocatalysis has emerged as a powerful and green alternative for the stereoselective reduction of ketones. numberanalytics.comtudelft.nl Alcohol dehydrogenases (ADHs) are particularly prominent in this field, offering high enantioselectivity and operating under mild reaction conditions. tudelft.nlnih.gov These enzymes, often sourced from microorganisms, can produce both (R)- and (S)-alcohols with high optical purity, depending on the specific enzyme used. nih.gov

The reduction of prochiral ketones is typically governed by Prelog's rule, which predicts the stereochemical outcome based on the enzyme's active site topology. nih.gov However, a significant advantage of biocatalysis is the availability of both Prelog and anti-Prelog selective enzymes, allowing for the synthesis of either enantiomer of the target alcohol. nih.gov

For the reduction of this compound, various ADHs can be employed. While specific data for this exact substrate is not always explicitly tabulated in broad reviews, studies on structurally similar ketones provide a strong indication of potential outcomes. For instance, the reduction of other halogenated acetophenones has been shown to proceed with high conversion and enantiomeric excess (ee). nih.gov The use of a co-substrate, such as 2-propanol, is common for cofactor regeneration (NADH or NADPH), making the process more economically viable. nih.gov

Table 1: Representative Enzymatic Reduction of Aromatic Ketones

Enzyme SourceSubstrateProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)
Leifsonia sp. S749Acetophenone(R)-99
Thermoanaerobium brockiiVarious aliphatic ketones(R) or (S)-High
Lactobacillus kefir variantVarious ketones(R)up to 99.9>99

Note: This table presents data for analogous substrates to illustrate the potential of ADHs for the stereoselective reduction of this compound.

Research has demonstrated that mutants of ADHs can even exhibit opposite stereopreferences, providing access to both enantiomers of a chiral alcohol from the same prochiral ketone. researchgate.net This flexibility is a significant advantage of enzymatic methods.

Chiral Auxiliary and Organocatalytic Approaches with this compound

Beyond enzymatic methods, the use of chiral auxiliaries and organocatalysis represents another major frontier in the stereoselective synthesis of chiral molecules from precursors like this compound. numberanalytics.comrsc.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction. numberanalytics.comnumberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. numberanalytics.com While a powerful strategy, this approach requires additional synthetic steps for the attachment and removal of the auxiliary. researcher.life

Organocatalysis , which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has gained significant traction as a complementary approach to metal-based catalysis and biocatalysis. rsc.orgcardiff.ac.uk For the reduction of prochiral ketones, chiral phosphoric acids and other organocatalysts have been shown to be effective. nih.gov These catalysts can activate the ketone towards reduction by a hydride source, such as a Hantzsch ester, in an enantioselective manner. cardiff.ac.uk

The application of these methods to this compound would involve the formation of an intermediate complex where the chiral catalyst or auxiliary shields one face of the ketone, leading to preferential attack of the reducing agent from the less hindered face. While specific examples detailing the use of chiral auxiliaries or organocatalysts for the direct reduction of this compound are not prominently featured in the surveyed literature, the well-established principles of these methodologies suggest their applicability.

Computational and Theoretical Studies on 4 Bromophenylacetone

Density Functional Theory (DFT) Applications for 4-Bromophenylacetone Systems

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from geometries and vibrational frequencies to reaction energetics.

Reaction Pathway Analysis of this compound Transformations

A significant application of DFT is the elucidation of reaction mechanisms. For this compound, a key transformation is the reduction of its ketone group to form the corresponding alcohol, 1-(4-bromophenyl)propan-2-ol. This reaction can be performed enantioselectively, and DFT calculations are instrumental in understanding the origins of this selectivity.

The enantioselective reduction of prochiral ketones, such as this compound, can be achieved using borane (B79455) reagents in the presence of a chiral catalyst, like an oxazaborolidine. bohrium.comresearchgate.net DFT studies on similar ketone reductions have revealed the mechanism of this catalysis. The process generally involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone. bohrium.com

A proposed mechanism involves the coordination of the electrophilic boron atom of the catalyst with the ketonic oxygen of this compound. This is followed by the transfer of a hydride from the borane to the carbonyl carbon via a six-membered cyclic transition state. bohrium.com The stereochemical outcome of the reaction is dictated by the facial selectivity of the hydride attack, which is controlled by the steric and electronic properties of the chiral catalyst.

Table 1: Key Steps in the DFT-Elucidated Enantioselective Reduction of a Ketone

StepDescriptionKey Computational Insight
1. Complex Formation The ketone (e.g., this compound) coordinates with the chiral oxazaborolidine-borane complex.DFT calculations can determine the geometry and stability of this pre-reaction complex.
2. Transition State A six-membered cyclic transition state is formed, involving the ketone, the catalyst, and the borane.DFT is used to locate the transition state structure and calculate the activation energy, which determines the reaction rate.
3. Hydride Transfer A hydride ion is transferred from the borane to the carbonyl carbon of the ketone.The trajectory of the hydride transfer and the factors influencing facial selectivity can be modeled.
4. Product Release The resulting alcohol product is released from the catalyst.The energetics of product release and catalyst regeneration can be computed.

Spectroscopic Assignments and Computational Predictions for this compound Derivatives

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). This predictive power is invaluable for characterizing novel derivatives of this compound. By calculating the vibrational frequencies and intensities, DFT can aid in the assignment of experimental spectra and confirm the structure of newly synthesized compounds. researchgate.netmdpi.com

For instance, in the study of related molecules like 4-chloro- and 4-bromophenylboronic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to perform a detailed analysis of their vibrational spectra. researchgate.net The theoretical wavenumbers, when scaled appropriately, show excellent agreement with experimental data. A similar approach can be applied to this compound and its derivatives.

The vibrational spectrum of a this compound derivative would be characterized by several key vibrational modes. The C=O stretching vibration of the ketone group would be a prominent band in the IR spectrum, typically appearing around 1715 cm⁻¹. The various C-H and C-C stretching and bending modes of the phenyl ring and the acetone (B3395972) moiety would also have characteristic frequencies. DFT can predict these frequencies with high accuracy, aiding in the structural elucidation of new compounds. mdpi.commdpi.com

Table 2: Predicted Vibrational Frequencies for a Hypothetical this compound Derivative using DFT

Vibrational ModeTypical Frequency Range (cm⁻¹)Predicted Intensity (IR)
N-H Stretch (if an amine derivative) 3300-3500Medium to Strong
C-H Stretch (aromatic) 3000-3100Medium
C-H Stretch (aliphatic) 2850-3000Medium
C=O Stretch (ketone) 1700-1725Strong
C=C Stretch (aromatic) 1450-1600Medium to Strong
C-Br Stretch 500-600Medium

In Silico Guided Design of Derivatives from this compound for Drug Discovery

The principles of in silico drug design can be effectively applied to design novel bioactive molecules starting from the this compound scaffold. nih.gov This computational approach accelerates the drug discovery process by identifying promising candidates for synthesis and biological testing. nih.gov

One powerful strategy is scaffold hopping, where the core structure of a known active molecule is replaced with a different scaffold, like that of this compound, while aiming to retain or improve biological activity. For example, if a particular pharmacophore is known to be essential for activity, derivatives of this compound can be designed to present this pharmacophore in a similar spatial arrangement.

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein receptor or enzyme. nih.gov In a hypothetical drug design project starting from this compound, a library of virtual derivatives could be created by adding various functional groups to the phenyl ring or the acetone moiety. These virtual compounds would then be docked into the active site of a target protein. The docking scores, along with an analysis of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions), would be used to prioritize the most promising candidates for synthesis.

Molecular Modeling of Reactivity and Selectivity in this compound Chemistry

Molecular modeling provides a framework for understanding and predicting the reactivity and selectivity of chemical reactions. For this compound, this involves analyzing its electronic structure to identify sites susceptible to nucleophilic or electrophilic attack.

The reactivity of this compound is governed by the interplay of its functional groups. The carbonyl group is a key electrophilic site, with the carbonyl carbon being susceptible to attack by nucleophiles. The phenyl ring, influenced by the bromine atom and the acetylmethyl group, can undergo electrophilic aromatic substitution.

Computational models can quantify the reactivity of different sites within the molecule. For example, the calculation of electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule. Furthermore, Fukui functions can be computed to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net

In the context of nucleophilic aromatic substitution, theoretical studies have highlighted the importance of specific interactions between the electrophile and the nucleophile in determining the reaction outcome. researchgate.net The formation of an intermediate adduct can significantly influence the reaction pathway. Molecular modeling can be used to study the stability of such intermediates and the transition states leading to their formation, thereby providing insights into the selectivity of the reaction.

Table 3: Computationally Derived Reactivity Indices for a Model Aromatic Ketone

Atomic SiteFukui Index (f⁻) for Nucleophilic AttackFukui Index (f⁺) for Electrophilic AttackInterpretation
Carbonyl Carbon HighLowProne to nucleophilic attack
Carbonyl Oxygen LowHighProne to electrophilic attack (e.g., protonation)
Aromatic Carbons (ortho to bromo) ModerateModeratePotential sites for both nucleophilic and electrophilic attack, depending on reaction conditions
Aromatic Carbons (meta to bromo) LowHighMore likely to undergo electrophilic attack

Advanced Analytical Techniques for Characterization of 4 Bromophenylacetone Derivatives

Mass Spectrometry-Based Methods for Structural Elucidation of 4-Bromophenylacetone Analogs

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov When coupled with fragmentation techniques, it provides a wealth of structural information. nih.gov For complex mixtures, MS is often combined with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC). researchgate.net Hybrid mass spectrometers that combine several mass analyzers are utilized for more accurate mass and structural analysis. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used methodology for the analysis of volatile and semi-volatile compounds. nih.gov It is highly effective for separating and identifying metabolites and derivatives of this compound from biological matrices. nih.govnih.gov Due to its high separation efficiency and the availability of extensive spectral libraries like the National Institute of Standards and Technology (NIST) library, GC-MS allows for reliable peak identification. nih.govnih.gov

Many metabolites, including those of this compound, are not inherently volatile enough for GC analysis. Therefore, a chemical derivatization step is necessary to increase their volatility. youtube.com This process typically involves replacing active hydrogen atoms on hydroxyl, carboxyl, or amine groups with less polar functional groups. youtube.com A common two-step method involves methoximation to protect keto and aldehyde groups from isomerization, followed by silylation (e.g., using N-methyl-trimethylsilyltrifluoroacetamide - MSTFA) to convert the non-volatile compounds into their volatile trimethylsilyl (B98337) (TMS) derivatives. youtube.com This preparation allows the compounds to be vaporized and travel through the GC column for separation before detection by the mass spectrometer. youtube.com

In metabolic studies of related brominated compounds, GC-MS has been successfully used to identify various phase I and phase II metabolites after derivatization. researchgate.net For instance, the analysis of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a compound with structural similarities, revealed metabolites formed through N-dealkylation, hydroxylation, and oxidation. researchgate.net The characteristic isotopic pattern of bromine-containing compounds in the mass spectrum aids in their identification. researchgate.net

Table 1: Example GC-MS Data for a Related Compound: 4'-Bromoacetophenone Data based on NIST WebBook. nist.gov

Property Value
Compound Name 4'-Bromoacetophenone
Formula C₈H₇BrO
Molecular Weight 199.045 g/mol
CAS Number 99-90-1
Key Mass Fragments (m/z) 183/185 (M-CH₃)⁺, 155/157, 120, 76, 50

This table is for illustrative purposes and shows key data points obtained from a standard GC-MS analysis of a structurally related compound.

Tandem mass spectrometry, or MS-MS, is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. This method is particularly valuable for distinguishing between regioisomers—molecules that have the same atoms and functional groups but differ in their positions on a chemical scaffold. nih.gov Such isomers often produce identical or very similar mass spectra in standard MS, making them difficult to differentiate. nih.gov

In an MS-MS experiment, a specific precursor ion (for example, the molecular ion of a this compound derivative) is selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant product ions. These product ions are then analyzed in the second stage of the mass spectrometer. The resulting product ion spectrum is a fragmentation fingerprint unique to the structure of the precursor ion. nih.gov

Research on other classes of compounds, such as cathinone (B1664624) derivatives, has demonstrated that regioisomeric iminium cations of the same mass can be differentiated by their characteristic product ion spectra. nih.gov For example, n-propyl and isopropyl side-chains, which can be difficult to distinguish, yield unique major product ions upon fragmentation, allowing for unambiguous identification. nih.gov This principle is directly applicable to derivatives of this compound, where substitutions on the phenyl ring or modifications to the acetone (B3395972) side chain could lead to various regioisomers. By analyzing the unique fragmentation patterns, MS-MS can provide definitive structural confirmation. nih.gov

Table 2: Hypothetical MS-MS Fragmentation for Differentiation of Regioisomeric Bromo-substituted Phenylacetones

Precursor Ion (m/z) Isomer Position Key Product Ion Fragment (m/z) Postulated Neutral Loss
214 2-Bromophenylacetone [Fragment A] [Loss A]
214 3-Bromophenylacetone [Fragment B] [Loss B]

This table illustrates the principle that different regioisomers, while having the same precursor ion mass, would be expected to produce distinct key fragment ions, enabling their differentiation via MS-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound and its reaction products or derivatives.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between adjacent protons through spin-spin coupling. For a derivative of this compound, the signals in the aromatic region can confirm the substitution pattern on the phenyl ring, while signals in the aliphatic region characterize the acetone side chain.

¹³C NMR spectroscopy provides information about the number of non-equivalent carbons and their chemical environment. The chemical shifts of the carbonyl carbon and the carbons of the phenyl ring are particularly diagnostic. Studies on related compounds like substituted chalcones have successfully used ¹H and ¹³C NMR to assign chemical shifts and correlate them with substituent effects. nih.gov Full and unambiguous structural elucidation of reaction products is often achieved through a combination of NMR techniques. researchgate.net

X-ray Crystallography for Molecular Structure Determination of this compound Products

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. nih.gov It works by analyzing the diffraction pattern produced when a single crystal of a compound is exposed to an X-ray beam. nih.govazolifesciences.com This technique provides precise information on bond lengths, bond angles, and stereochemistry, leading to an unambiguous confirmation of the molecular structure.

For products derived from this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. azolifesciences.com This is typically achieved by slow evaporation of a solvent from a purified, concentrated solution of the compound. nih.gov Once a suitable crystal is obtained and analyzed, the resulting diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. nih.gov

The structure of 1-(4-bromophenyl)but-3-yn-1-one, a compound with the 4-bromophenyl ketone substructure, was successfully determined using this method. The analysis revealed its crystal system, space group, and precise molecular geometry, including torsion angles and intermolecular interactions. nih.gov Such detailed structural data is invaluable for understanding reaction outcomes and molecular properties.

Table 3: Example Crystallographic Data for a 4-Bromophenyl Derivative Data from the crystal structure determination of 1-(4-bromophenyl)but-3-yn-1-one. nih.gov

Parameter Value
Chemical Formula C₁₀H₇BrO
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.39 Å, b = 5.62 Å, c = 15.35 Å
α = 90°, β = 102.7°, γ = 90°
Volume 874.5 ų

Q & A

Q. What are the established methods for synthesizing 4-Bromophenylacetone in laboratory settings?

The synthesis of this compound (CAS 6186-22-7) typically involves Friedel-Crafts acylation of bromobenzene derivatives or bromination of phenylacetone precursors. For example, bromination of phenylacetone using bromine in acetic acid under controlled conditions yields the target compound. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios to optimize purity (>95% by GC). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product .

Q. How is this compound characterized using spectroscopic techniques?

Characterization relies on spectroscopic methods:

  • NMR : 1^1H NMR (CDCl₃) shows peaks for the aromatic protons (δ 7.4–7.6 ppm, doublet), the acetyl methyl group (δ 2.6 ppm, singlet), and the ketone carbonyl (δ 207 ppm in 13^{13}C NMR).
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group.
  • GC-MS : Molecular ion peak at m/z 213 (M⁺) and fragments at m/z 171 (loss of acetyl group) and m/z 77 (benzene ring) . Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture (hygroscopicity may lead to hydrolysis) and strong oxidizers. Stability tests indicate decomposition at temperatures >40°C or prolonged UV exposure, generating brominated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (116–119°C vs. 120–122°C) for this compound?

Discrepancies may arise from impurities, polymorphic forms, or calibration errors in equipment. To address this:

  • Purity Analysis : Use HPLC or GC to quantify impurities; recrystallize samples to ≥98% purity.
  • Differential Scanning Calorimetry (DSC) : Perform DSC at controlled heating rates (e.g., 5°C/min) to identify polymorph transitions.
  • Interlaboratory Comparison : Cross-validate results using standardized reference materials .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Yield optimization involves:

  • Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ enhance acylation efficiency (yields up to 85%).
  • Solvent Choice : Dichloromethane or nitrobenzene improves electrophilic substitution kinetics.
  • Temperature Gradients : Stepwise heating (e.g., 50°C for acylation, 80°C for bromination) minimizes decomposition. Post-reaction quenching with ice-water and neutralization (NaHCO₃) prevents over-bromination .

Q. How do computational studies contribute to understanding this compound’s reactivity in nucleophilic reactions?

Density Functional Theory (DFT) simulations predict electrophilic sites on the aromatic ring (para to bromine) and ketone reactivity. For example:

  • Nucleophilic Attack : The carbonyl carbon (partial charge +0.45) is susceptible to Grignard or hydride reagents.
  • Aromatic Substitution : Electron-withdrawing bromine directs electrophiles to the meta position. These insights guide experimental design for derivatives like 4-Bromophenethylamine or halogenated acetophenones .

Q. What methodologies validate the environmental safety of this compound in lab waste?

  • Ecotoxicology Assays : Use Daphnia magna or Aliivibrio fischeri bioluminescence tests to assess acute toxicity.
  • Degradation Studies : UV/H₂O₂ advanced oxidation processes degrade 90% of the compound within 2 hours, monitored via LC-MS.
  • Waste Handling : Neutralize acidic/byproduct streams with Ca(OH)₂ before disposal .

Methodological Considerations

  • Data Reprodubility : Document reaction parameters (e.g., stirring rate, solvent grade) to mitigate batch-to-batch variability .
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare melting point datasets and identify outliers .
  • Ethical Compliance : Align synthetic protocols with institutional safety guidelines (e.g., fume hood use, PPE standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenylacetone
Reactant of Route 2
Reactant of Route 2
4-Bromophenylacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.